molecular formula C21H25NO4 B4750155 butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate

butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B4750155
M. Wt: 355.4 g/mol
InChI Key: BYAZFISKAYXBKD-UHFFFAOYSA-N
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Description

Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate is a structurally complex benzoate ester characterized by:

  • A butyl ester group at the para position of the benzoic acid moiety.
  • An amide linkage (-NH-CO-) at the meta position of the benzene ring.
  • A 3,5-dimethylphenoxyacetyl substituent attached to the amide nitrogen.

This compound’s unique structure confers distinct physicochemical and biological properties compared to simpler alkyl benzoates. Its synthesis likely involves multi-step reactions, such as acylation of 3-aminobenzoic acid derivatives followed by esterification, analogous to methods described for heterocyclic compounds in .

Properties

IUPAC Name

butyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-5-9-25-21(24)17-7-6-8-18(13-17)22-20(23)14-26-19-11-15(2)10-16(3)12-19/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAZFISKAYXBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 3,5-dimethylphenoxyacetic acid is then acylated with butyl 3-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: It serves as a precursor for more complex organic molecules, facilitating the study of ester and amide bond formation.
  • Reactivity Studies: The compound is used to investigate nucleophilic substitution reactions and the effects of various substituents on chemical reactivity.

Biology

  • Biochemical Probes: Its structural features are explored for interactions with biological macromolecules such as proteins and nucleic acids.
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against various bacterial strains, including MRSA.

Medicine

  • Therapeutic Potential: Investigated for anti-inflammatory and analgesic properties. Research suggests it may modulate pathways involved in disease processes.
  • Pharmacological Studies: The compound's interactions with specific enzymes or receptors are studied to understand its mechanism of action.

Industry

  • Specialty Chemicals Development: Utilized in the formulation of specialty chemicals and materials.
  • Pharmaceutical Formulations: Applied in the development of certain pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research has shown that derivatives similar to butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate exhibit significant antimicrobial properties. For example:

CompoundTested StrainsMIC (µg/mL)Reference
5-halogenomethylsulfonyl-benzotriazoleMRSA, MSSA12.5–25
N-alkylated benzotriazole derivativesE. coli, Bacillus subtilis50–100
3-acetyl-1,3,4-oxadiazole derivativesMRSA ATCC 43300<50

These findings suggest that this compound could be a valuable candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s amide group and substituted phenoxy moiety differentiate it from common alkyl benzoates (e.g., methyl, ethyl, or butyl benzoate), which lack these features. Key comparisons include:

Compound Key Structural Features Functional Implications
Butyl benzoate Simple aliphatic ester (no substituents) High volatility, solvent properties
Methyl benzoate Short-chain ester Lower viscosity, fragrance applications
δ-Phenylbutyl-methylamine benzoate derivatives () Aromatic substituents, amine linkages Enhanced biological activity (e.g., receptor binding)
Target compound Amide + 3,5-dimethylphenoxyacetyl group Potential for hydrogen bonding, reduced volatility, specialized bioactivity

Physicochemical Properties

  • Solubility: The amide group and polar phenoxyacetyl substituent likely increase water solubility compared to non-polar alkyl benzoates like butyl benzoate.
  • Melting Point : Substituted benzoates with aromatic groups (e.g., δ-phenylbutyl derivatives in ) exhibit higher melting points (e.g., 145–146°C for hydrochloride salts) . The target compound’s melting point is expected to exceed that of butyl benzoate (liquid at room temperature) due to its rigid structure.

Toxicity and Regulatory Considerations

  • Butyl benzoate is classified as a low-toxicity solvent in cosmetics and glow sticks, with established safety profiles .
  • However, the 3,5-dimethylphenoxy group could introduce novel toxicological concerns, necessitating specialized regulatory evaluation.

Biological Activity

Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate, with the CAS number 304886-34-8, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following linear formula:

C21H25NO4C_{21}H_{25}NO_{4}

This structure includes a butyl group, an acetylamino linkage, and a dimethylphenoxy moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole and oxadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTested StrainsMIC (µg/mL)Reference
5-halogenomethylsulfonyl-benzotriazoleMRSA, MSSA12.5–25
N-alkylated benzotriazole derivativesEscherichia coli, Bacillus subtilis50–100
3-acetyl-1,3,4-oxadiazole derivativesMRSA ATCC 43300<50

Cytotoxicity Studies

Cytotoxicity assessments of similar compounds have shown variable effects on normal cell lines. For example, studies on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles revealed that certain derivatives were non-cytotoxic at low concentrations while exhibiting antimicrobial efficacy .

Table 2: Cytotoxicity of Selected Compounds on L929 Cells

Dose (µM)Compound 24Compound 25Compound 29
20077%68%89%
10092%92%88%
5074%67%96%
2597%103%91%

The mechanism of action for compounds related to this compound often involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways. The presence of functional groups that can form hydrogen bonds or interact with cellular targets enhances their biological activity.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains comparable to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Profiles : In vitro studies showed that while some compounds were cytotoxic at higher concentrations (200 µM), others promoted cell viability at lower doses, indicating a potential for selective toxicity against pathogens while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
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butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate

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